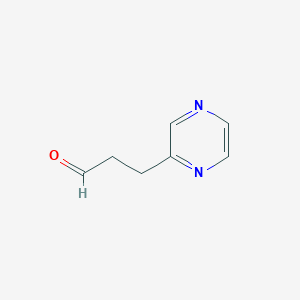

3-(Pyrazin-2-YL)propanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

3-pyrazin-2-ylpropanal |

InChI |

InChI=1S/C7H8N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-6H,1-2H2 |

InChI Key |

VSPHZLCSYRWADW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)CCC=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Pyrazin 2 Yl Propanal

Reactions Involving the Aldehyde Functionality

The aldehyde group is one of the most reactive functional groups in organic chemistry, characterized by the electrophilic nature of its carbonyl carbon. This makes it a prime target for nucleophiles and a participant in various condensation, oxidation, and reduction reactions.

The polarized carbon-oxygen double bond of the aldehyde in 3-(Pyrazin-2-yl)propanal allows for nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon to form secondary alcohols.

A key reaction for aldehydes with α-hydrogens, such as this compound, is the Aldol condensation. In the presence of a base, the α-hydrogens become acidic and can be removed to form a carbanion. youtube.com This carbanion can then act as a nucleophile, attacking a second molecule of the aldehyde. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to yield an α,β-unsaturated aldehyde, specifically 2-methyl-5-(pyrazin-2-yl)pent-2-enal. youtube.com

Furthermore, this compound can undergo condensation reactions with active methylene (B1212753) reagents. For instance, reaction with compounds like ethyl cyanoacetate can lead to the formation of more complex heterocyclic systems, a common strategy in medicinal chemistry. mdpi.comnih.govresearchgate.net

The aldehyde functionality of this compound can be readily oxidized or reduced, providing pathways to other important classes of compounds.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(Pyrazin-2-yl)propanoic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺), which is a classic test for aldehydes.

Reduction: Conversely, the carbonyl group can be reduced to a primary alcohol, 3-(Pyrazin-2-yl)propan-1-ol. This is typically accomplished using hydride reagents. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for this purpose, selectively reducing aldehydes and ketones. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective.

The carbonyl group serves as a versatile anchor for the synthesis of various derivatives through reactions with nucleophiles, often followed by the elimination of water. masterorganicchemistry.com

Imines: Reaction of this compound with primary amines (R-NH₂) under mildly acidic conditions yields imines, also known as Schiff bases. researchgate.netlibretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.org This reaction is reversible and acid-catalyzed. libretexts.org

Acetals: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form acetals. libretexts.orglibretexts.org The reaction first forms a hemiacetal intermediate, which then reacts with a second alcohol molecule to yield the stable acetal. libretexts.orglibretexts.org This reaction is often used to protect the aldehyde group during other chemical transformations, as acetals are stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. libretexts.org When a diol like ethylene glycol is used, a cyclic acetal is formed. libretexts.org

| Reactant | Derivative Class | General Product Structure | Conditions |

|---|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Pyrazin-CH₂CH₂CH=N-R | Mild acid catalyst libretexts.org |

| Alcohol (R-OH, 2 eq.) | Acetal | Pyrazin-CH₂CH₂CH(OR)₂ | Acid catalyst, removal of water libretexts.orglibretexts.org |

| Ethylene Glycol | Cyclic Acetal | Pyrazin-CH₂CH₂CH(O-CH₂)₂ | Acid catalyst libretexts.org |

| Hydroxylamine (NH₂OH) | Oxime | Pyrazin-CH₂CH₂CH=N-OH | Mild acid catalyst libretexts.org |

| Hydrazine (N₂H₄) | Hydrazone | Pyrazin-CH₂CH₂CH=N-NH₂ | Mild acid catalyst |

Mechanistic Elucidation of Key Reactions

The elucidation of reaction mechanisms for compounds like this compound involves a combination of kinetic, thermodynamic, and computational studies. These approaches provide a detailed understanding of the reaction pathways, transition states, and the factors governing reaction rates and product distributions.

Kinetic and Thermodynamic Aspects of Reactions

Kinetic studies of reactions involving this compound would focus on determining the rate laws, rate constants, and activation parameters for its various transformations. The electron-withdrawing nature of the pyrazine (B50134) ring is expected to influence the reactivity of the adjacent propanal group. For instance, in nucleophilic addition reactions to the carbonyl group, the pyrazine ring would likely enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates compared to simple aliphatic aldehydes.

Due to the absence of specific experimental data for this compound, the following table presents hypothetical kinetic and thermodynamic data for a generic nucleophilic addition to an aromatic aldehyde, which can serve as a model for understanding the types of parameters that would be investigated.

| Reaction Parameter | Hypothetical Value | Significance |

| Rate Constant (k) at 298 K | 1.5 x 10-3 M-1s-1 | Indicates the speed of the reaction under specified conditions. |

| Activation Energy (Ea) | 55 kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | A negative value suggests an exothermic reaction. |

| Entropy of Reaction (ΔS) | -120 J/mol·K | A negative value indicates a decrease in disorder, typical for addition reactions. |

| Gibbs Free Energy (ΔG) at 298 K | -9.24 kJ/mol | A negative value indicates a spontaneous reaction under standard conditions. |

Computational Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that can be difficult to obtain experimentally. For a molecule like this compound, computational methods can be employed to:

Model Reactant and Product Structures: Determine the most stable conformations of the reactant, products, and any intermediates.

Map Potential Energy Surfaces: Identify the lowest energy pathways for a reaction, including the structures and energies of transition states.

Calculate Activation Energies: Predict the energy barriers for different reaction steps, which is directly related to the reaction kinetics.

Analyze Electronic Properties: Investigate the charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential to understand the sites of reactivity. Theoretical studies on pyrazine and its derivatives have shown that the nitrogen atoms lead to a decrease in the HOMO-LUMO energy gap, which can influence the electronic properties and reactivity of the molecule. iiste.orgresearchgate.net

Density Functional Theory (DFT) is a commonly used computational method for such studies, often employing basis sets like B3LYP/6-31G(d,p) to provide a good balance between accuracy and computational cost. iiste.orgresearchgate.net For instance, a computational study on the electronic properties of pyrazine has been conducted to understand the changes in electron density upon excitation, which is crucial for photochemical reactions. arxiv.org

The following table outlines key computational parameters that would be relevant in studying the reaction mechanisms of this compound.

| Computational Parameter | Typical Information Gained | Relevance to Mechanism Elucidation |

| Optimized Geometries | Bond lengths, bond angles, and dihedral angles of stable molecules and intermediates. | Provides the 3D structure of all species involved in the reaction. |

| Transition State Structures | The geometry of the highest energy point along the reaction coordinate. | Identifies the "point of no return" for a reaction step and is crucial for calculating activation energy. |

| Vibrational Frequencies | Confirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). | Helps to characterize the nature of the stationary points on the potential energy surface. |

| Reaction Pathway (IRC) | Traces the path from the transition state to the reactants and products. | Confirms that the identified transition state connects the correct reactant and product. |

| Solvation Models | Accounts for the effect of the solvent on the energies and geometries of the reacting species. | Provides more realistic predictions for reactions carried out in solution. |

By combining experimental kinetic and thermodynamic data with computational modeling, a comprehensive and detailed picture of the chemical reactivity and transformation mechanisms of this compound can be developed.

Advanced Analytical Characterization Techniques for 3 Pyrazin 2 Yl Propanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 3-(Pyrazin-2-yl)propanal, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon framework, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) ring and the propanal side chain. The three aromatic protons of the pyrazine ring would appear as distinct multiplets in the downfield region (typically δ 8.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atoms. The protons of the ethyl bridge (-CH₂-CH₂-) would resonate further upfield, with their chemical shifts influenced by the adjacent pyrazine ring and the aldehyde group. The aldehyde proton (-CHO) would be the most downfield signal in the spectrum (typically δ 9.5-10.0 ppm), appearing as a triplet due to coupling with the adjacent methylene (B1212753) group.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. The carbons of the pyrazine ring are expected in the δ 140-155 ppm range. spectrabase.com The carbonyl carbon of the aldehyde group would be significantly deshielded, appearing in the δ 190-200 ppm region. The methylene carbons of the side chain would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of pyrazine and related substituted aldehydes.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine C3-H | 8.5-8.7 (d) | 145-148 |

| Pyrazine C5-H | 8.6-8.8 (d) | 143-146 |

| Pyrazine C6-H | 8.4-8.6 (dd) | 142-145 |

| Pyrazine C2 | - | 150-155 |

| -CH₂- (alpha to ring) | 3.1-3.3 (t) | 30-35 |

| -CH₂- (beta to ring) | 2.9-3.1 (dt) | 40-45 |

| -CHO | 9.7-9.9 (t) | 195-202 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the aldehyde proton and the adjacent methylene protons, and between the two methylene groups of the propyl chain. It would also confirm the coupling between adjacent protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~9.8 ppm would show a correlation to the carbon signal at ~200 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for confirming the connection of the propanal side chain to the pyrazine ring. A key correlation would be observed between the protons of the methylene group adjacent to the ring and the C2 and C3 carbons of the pyrazine ring.

While solution-state NMR provides information on the molecule's average conformation, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This technique is sensitive to the local environment and can distinguish between different polymorphs (crystalline forms) of this compound. Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), a high-resolution ¹³C spectrum of the solid material can be obtained. The chemical shifts observed in the ssNMR spectrum may differ slightly from the solution state due to crystal packing effects and the absence of molecular tumbling. These differences can provide insights into intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide detailed information about the functional groups present.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the pyrazine ring and the propanal side chain.

Pyrazine Ring Vibrations: The pyrazine moiety gives rise to a series of characteristic bands. C-H stretching vibrations on the aromatic ring are expected in the 3000-3100 cm⁻¹ region. C=N and C=C ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. core.ac.ukrsc.org In-plane and out-of-plane C-H bending vibrations would be observed in the fingerprint region (below 1400 cm⁻¹). aip.orgresearchgate.net

Propanal Side Chain Vibrations: The most characteristic vibrations from the side chain include:

C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl stretch is expected in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

Aldehyde C-H Stretch: This typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Aliphatic C-H Stretch: The stretching vibrations of the methylene (-CH₂-) groups will be observed in the 2850-2960 cm⁻¹ range.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups are expected around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Conformational analysis can be performed by studying shifts in vibrational frequencies under different conditions (e.g., temperature, solvent polarity) or by comparing experimental spectra with theoretical calculations for different possible conformers (rotational isomers) of the propanal side chain relative to the pyrazine ring.

Table 2: Predicted Major Vibrational Bands (cm⁻¹) for this compound Predicted values are based on the analysis of pyrazine, aldehydes, and related heterocyclic compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium |

| Aldehyde C-H Stretch | ~2720, ~2820 | Weak | Medium |

| Carbonyl C=O Stretch | 1720-1740 | Strong | Medium-Weak |

| Ring C=N, C=C Stretch | 1400-1600 | Strong-Medium | Strong |

| CH₂ Scissoring | ~1465 | Medium | Weak |

| Ring Breathing/Deformation | 800-1200 | Medium | Strong |

| C-H Out-of-plane Bend | 700-900 | Strong | Weak |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be dominated by cleavages that lead to stable fragments. Key fragmentations would include:

Loss of the aldehyde group: Cleavage of the C-C bond between the carbonyl group and the ethyl chain.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of an ethene molecule.

Benzylic-type cleavage: Cleavage of the bond between the two methylene groups would be favorable, as it results in a stable pyrazinylmethyl cation or a related resonance-stabilized structure. The pyrazine ring itself is quite stable and its fragmentation would likely result in the loss of HCN. nist.gov

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. imist.maimist.ma

For this compound, with a molecular formula of C₇H₈N₂O, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would provide an experimental mass value that can be compared to the theoretical value to confirm the elemental composition. This technique is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental formulas.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₈N₂O |

| Theoretical Monoisotopic Mass | 136.06366 Da |

| Expected [M+H]⁺ Ion | 137.07149 Da |

| Expected [M+Na]⁺ Ion | 159.05343 Da |

An experimental HRMS measurement yielding a mass for the [M+H]⁺ ion that matches 137.07149 Da within a narrow error margin (e.g., < 5 ppm) would provide definitive confirmation of the elemental formula C₇H₈N₂O.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]+• or [M+H]+) of this compound would be formed. Subsequent collision-induced dissociation (CID) in the MS/MS experiment would lead to a series of fragment ions. The fragmentation is expected to be directed by the pyrazine ring, the propanal side chain, and the carbonyl group.

Predicted Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation pathway for aldehydes is the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of a hydrogen radical (•H) to form an [M-1]+ ion or the loss of the formyl radical (•CHO) to form an [M-29]+ ion.

McLafferty Rearrangement: For aldehydes with a sufficiently long alkyl chain, a McLafferty rearrangement can occur. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. In the case of this compound, this would lead to the formation of a neutral enol and a charged alkene fragment, or vice versa, depending on where the charge is retained.

Cleavage of the Alkyl Chain: Fragmentation of the propyl side chain can occur at various points, leading to the formation of characteristic ions. For instance, cleavage of the Cα-Cβ bond relative to the pyrazine ring would result in a pyrazin-2-ylmethyl cation.

Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, although this typically requires higher collision energies. This can lead to the loss of neutral molecules such as HCN or C2H2.

An interactive data table summarizing the predicted key fragment ions and their probable origins is presented below.

| Predicted m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| [M-1]+ | [C7H7N2O]+ | Loss of a hydrogen radical from the aldehyde group. |

| [M-29]+ | [C6H7N2]+ | Loss of the formyl radical (•CHO). |

| Varies | Varies | Fragments arising from McLafferty rearrangement. |

| 95 | [C5H5N2]+ | Pyrazin-2-ylmethyl cation from Cα-Cβ cleavage. |

| Varies | Varies | Ions resulting from the fragmentation of the pyrazine ring. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure of this compound has not been reported in the literature surveyed, studies on related pyrazine derivatives provide insights into the expected solid-state conformation.

A hypothetical data table representing the kind of information that would be obtained from an X-ray crystallographic analysis of this compound is shown below. This data is illustrative and not based on experimental results.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.1 |

| β (°) | 105.3 |

| Z | 4 |

| R-factor | < 0.05 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if chiral derivatives are formed)

This compound itself is an achiral molecule. However, if it is used as a precursor to synthesize chiral derivatives, for example, through reactions involving the aldehyde group to create a new stereocenter, then chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for their stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of chromophores and can be used to determine the absolute configuration and conformational properties of chiral molecules.

For a chiral derivative of this compound, the pyrazine ring would act as a chromophore. The interaction of this chromophore with a nearby stereocenter would give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum could be used to assign the absolute configuration of the stereocenter, often through comparison with empirical rules or theoretical calculations.

A study on a chiral hemiporphyrazine derivative incorporating a pyrazine moiety demonstrates the utility of CD spectroscopy in characterizing complex chiral molecules containing a pyrazine chromophore. In this study, mirror-image CD spectra were observed for the two enantiomers, allowing for their unambiguous differentiation nih.gov.

The following table illustrates the type of data that would be generated from a CD spectroscopic analysis of a hypothetical chiral derivative of this compound.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition |

| 280 | +2.5 | n → π* (Pyrazine) |

| 240 | -5.1 | π → π* (Pyrazine) |

| 210 | +8.3 | π → π* (Carbonyl) |

Theoretical and Computational Chemistry Studies of 3 Pyrazin 2 Yl Propanal

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Electronic Structure, Molecular Orbitals (HOMO-LUMO)

No specific studies on the electronic structure or HOMO-LUMO analysis of 3-(pyrazin-2-yl)propanal are currently available in the public domain. Such a study would be valuable in understanding its reactivity, kinetic stability, and electronic transitions.

Spectroscopic Property Prediction and Validation

There are no published theoretical predictions or experimental validations of the spectroscopic properties (such as IR, Raman, UV-Vis, and NMR spectra) of this compound. Computational spectroscopy could provide valuable insights for the identification and characterization of this compound.

Conformational Analysis and Tautomerism

A computational study on the conformational landscape and potential tautomeric forms of this compound has not been reported. Such an analysis would be crucial for understanding its three-dimensional structure and potential for isomerism.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulation studies of this compound have been found in the literature. These simulations would be instrumental in understanding its behavior in different environments, such as in solution, and its interactions with other molecules.

Reaction Pathway Modeling and Transition State Characterization

There is a lack of published research on the modeling of reaction pathways and the characterization of transition states involving this compound. Such studies would be essential for predicting its reactivity and understanding its role in chemical transformations.

Occurrence, Formation Mechanisms, and Chemical Fate in Complex Systems

Formation Pathways in Food Matrices and Processed Materials

3-(Pyrazin-2-YL)propanal, like many substituted pyrazines, is believed to form primarily during the thermal processing of food. These reactions are responsible for the desirable roasted, nutty, and baked aromas characteristic of many cooked products. inchem.org

The principal route for the formation of pyrazines in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino compounds (such as amino acids, peptides, and proteins) and carbonyl compounds (typically reducing sugars). nih.govresearchgate.net This reaction is initiated by heating and leads to a cascade of intermediate products responsible for flavor, aroma, and color development.

A critical pathway within the Maillard reaction for the generation of aroma compounds is the Strecker degradation. nih.gov This process involves the interaction of an α-amino acid with an α-dicarbonyl compound (formed from sugar degradation). The reaction leads to the formation of an α-aminoketone and a Strecker aldehyde, the latter having one less carbon atom than the parent amino acid.

The formation of the pyrazine (B50134) ring itself proceeds through the condensation of two α-aminoketone molecules. These intermediates react to form a dihydropyrazine (B8608421) ring, which is subsequently oxidized to the stable, aromatic pyrazine structure. The specific substituents on the pyrazine ring are determined by the structure of the precursor α-aminoketones.

For a compound like this compound, it is plausible that it forms as a secondary product. The aldehyde functional group (-CHO) is the defining feature of a Strecker aldehyde. One proposed pathway involves the Strecker degradation of an amino acid like glutamine or asparagine, which could theoretically produce a reactive aldehyde that subsequently participates in or attaches to a pyrazine ring structure.

The formation and variety of pyrazines are highly dependent on the specific precursors available and the physical conditions of the reaction.

Precursors : The primary precursors are amino acids and reducing sugars. The type of amino acid is crucial in determining the side-chains of the final pyrazine products. For instance, the reaction of glycine (B1666218) (the simplest amino acid) tends to produce unsubstituted pyrazine, while alanine (B10760859) can lead to methylpyrazines. The formation of a propanal side chain would necessitate precursors that can generate a three-carbon aldehyde moiety.

Reaction Conditions : Several factors influence the rate and outcome of the Maillard reaction and subsequent pyrazine formation. Temperature is a key driver, with significant pyrazine generation occurring at temperatures typical of baking, roasting, and frying (above 120°C). nih.gov The pH of the matrix also plays a role, with neutral to slightly alkaline conditions generally favoring the reaction pathways leading to pyrazines. Water activity is another critical parameter; the reaction requires some water, but very high moisture content can dilute reactants and inhibit the necessary dehydration steps.

Table 1: Key Factors Influencing Pyrazine Formation in Food Systems

| Factor | Influence on Formation | Typical Conditions |

| Temperature | Higher temperatures accelerate the Maillard reaction and Strecker degradation, increasing pyrazine yield. | 120°C - 180°C |

| pH | Neutral to slightly alkaline conditions (pH 7-9) favor the formation of pyrazine precursors. | pH 7.0 - 9.0 |

| Precursors | The type and concentration of amino acids and reducing sugars determine the specific pyrazine derivatives formed. | High availability of free amino acids and sugars. |

| Water Activity (a_w) | Low to intermediate water activity is optimal. Too low inhibits reactant mobility; too high dilutes reactants. | 0.6 - 0.8 |

| Heating Time | Longer heating times generally lead to increased pyrazine concentrations, up to a point where degradation may occur. | Varies (e.g., minutes to hours) |

Natural Occurrence and Biosynthetic Considerations (excluding human biological effects)

While thermal processing is a major source of pyrazines, these compounds also occur naturally in a wide range of biological systems, including plants and microorganisms, where they can serve as signaling molecules or defense compounds. nih.govadv-bio.com

Several microorganisms are known to produce pyrazines as part of their metabolism. nih.gov Bacteria such as Bacillus subtilis and Corynebacterium glutamicum have been identified as producers of various alkylpyrazines. researchgate.net The biosynthetic pathways in these organisms are thought to mirror the chemical reactions seen in food, utilizing amino acids and sugar-derived dicarbonyls from their central metabolism. researchgate.net Some microbial pathways may involve enzymatic control, including the action of non-ribosomal peptide synthetases (NRPS), which can generate aldehyde intermediates that subsequently cyclize to form pyrazine or pyrazinone structures. nih.gov

In plants, pyrazines are known to contribute to the characteristic aromas of certain vegetables, such as bell peppers. They are believed to be synthesized from amino acids and can act as a defense mechanism against herbivores, with concentrations often being higher in unripe fruits to deter consumption. adv-bio.com If this compound were to be found in nature, it would likely be a minor component produced through these microbial or plant-based pathways from common metabolic precursors.

Table 2: Examples of Pyrazine-Producing Microorganisms

| Microorganism | Class | Known Pyrazine Products |

| Bacillus subtilis | Bacterium | Tetramethylpyrazine, Dimethylpyrazines |

| Corynebacterium glutamicum | Bacterium | Trimethylpyrazine, Dimethylpyrazines |

| Paenibacillus polymyxa | Bacterium | Diisopropylpyrazine and other alkylpyrazines |

| Aspergillus oryzae | Fungus | Various alkylpyrazines |

| Staphylococcus aureus | Bacterium | Dihydropyrazinone derivatives |

Environmental Transformation and Degradation Pathways

The environmental fate of pyrazines is not extensively documented, but their widespread occurrence suggests that pathways for their degradation exist. nih.govresearchgate.net As heterocyclic aromatic compounds, they are relatively stable but are susceptible to microbial and photochemical degradation processes.

Bacteria capable of utilizing pyrazines as a sole source of carbon and nitrogen have been isolated, indicating that biodegradation is a significant pathway for their removal from the environment. nih.gov The metabolic breakdown of the pyrazine ring is believed to be an aerobic process. The initial steps likely involve oxidation, such as the hydroxylation of the aromatic ring or oxidation of a side-chain, which serves to destabilize the ring structure. researchgate.net This is often followed by enzymatic cleavage of the ring, allowing the resulting aliphatic compounds to be funneled into central metabolic pathways.

For this compound specifically, the propanal side chain represents a reactive site. In the environment, this aldehyde group would be susceptible to:

Oxidation : Conversion to the corresponding carboxylic acid, 3-(Pyrazin-2-YL)propanoic acid.

Reduction : Conversion to the corresponding alcohol, 3-(Pyrazin-2-YL)propan-1-ol.

Emerging Research Directions and Future Challenges in 3 Pyrazin 2 Yl Propanal Chemistry

Integration with Advanced Synthetic Technologies (e.g., Machine Learning in Synthesis)

The integration of advanced technologies such as machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the synthesis of complex molecules like 3-(Pyrazin-2-yl)propanal. While specific applications to this exact molecule are still emerging, the broader trends in pyrazine (B50134) synthesis are indicative of future directions.

Machine learning algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. For pyrazine derivatives, ML models can be trained on large datasets of known reactions to identify patterns and predict the most efficient synthetic pathways. This can lead to a reduction in the time and resources required for laboratory experimentation. For instance, AI can be employed to forecast the products of chemical reactions by analyzing various reactants and conditions, thereby accelerating the discovery of new reaction pathways.

Future research will likely focus on developing bespoke ML models for the synthesis of functionalized pyrazines. These models could predict the optimal catalysts, solvents, and temperature for the synthesis of this compound, leading to higher yields and purity. The challenge lies in curating large, high-quality datasets specific to pyrazine chemistry to train these models effectively.

| Application Area | Potential Impact | Key Challenges |

|---|---|---|

| Retrosynthetic Analysis | Automated design of novel and efficient synthetic routes. | Data scarcity for specific pyrazine aldehydes. |

| Reaction Optimization | Prediction of optimal reaction conditions (temperature, solvent, catalyst) for higher yields. | Integration with real-time reaction monitoring. |

| Catalyst Discovery | Identification of novel and more efficient catalysts for pyrazine synthesis. | Computational cost of high-throughput screening. |

| Property Prediction | Forecasting the physicochemical and biological properties of novel this compound derivatives. | Accuracy of predictive models for complex properties. |

Exploration in Non-Traditional Solvents and Catalytic Systems

The use of non-traditional solvents and novel catalytic systems is a significant step towards greener and more efficient chemical syntheses. For this compound, this represents a promising area of research to overcome the limitations of conventional methods, which often involve harsh conditions and toxic solvents.

Non-Traditional Solvents:

Deep eutectic solvents (DESs) and ionic liquids (ILs) are emerging as viable green alternatives to volatile organic compounds. DESs, for example, are inexpensive, renewable, and non-toxic, and have been successfully used as both solvents and catalysts in the synthesis of pyrazine derivatives. researchgate.netku.dk Choline chloride-based DESs, for instance, have been shown to efficiently catalyze the self-condensation of D-glucosamine to produce pyrazines. researchgate.netku.dk The use of such solvents for the synthesis of this compound could lead to more sustainable and environmentally friendly processes.

Novel Catalytic Systems:

Research into novel catalysts is also paving the way for more efficient pyrazine synthesis. Manganese pincer complexes have been demonstrated as effective catalysts for the dehydrogenative coupling of 2-amino alcohols to form 2,5-substituted pyrazines. nih.govacs.org This method is atom-economical and produces only water and hydrogen gas as byproducts. acs.org Furthermore, biocatalysis, using enzymes like Lipozyme® TL IM, has been employed for the synthesis of pyrazinamide (B1679903) derivatives in greener solvents like tert-amyl alcohol, achieving high yields in short reaction times. rsc.org Exploring these and other novel catalytic systems for the synthesis of this compound could lead to significant improvements in efficiency and sustainability.

| Parameter | Traditional Methods | Emerging Methods (DES, Novel Catalysts) |

|---|---|---|

| Solvents | Volatile organic compounds (VOCs) | Deep eutectic solvents (DESs), Ionic liquids (ILs) researchgate.netku.dk |

| Catalysts | Heavy metals, harsh acids/bases | Manganese pincer complexes, biocatalysts (e.g., Lipozyme®) nih.govrsc.org |

| Reaction Conditions | High temperatures, harsh conditions | Milder temperatures, more controlled conditions rsc.org |

| Byproducts | Often toxic and difficult to handle | Water, hydrogen gas (in some cases) acs.org |

| Sustainability | Generally lower | Significantly higher |

Development of Novel Analytical Probes and Sensors Based on Pyrazine Aldehyde Scaffolds

The unique electronic and structural properties of the pyrazine ring make it an excellent scaffold for the development of analytical probes and sensors. The aldehyde group in this compound provides a reactive handle for the design of chemosensors that can detect a variety of analytes through mechanisms like chelation-enhanced fluorescence (CHEF).

Recent research has demonstrated the potential of pyrazine derivatives as fluorescent sensors for metal ions. For example, a novel pyrazine-derived fluorescent sensor bearing a furan (B31954) unit has been shown to exhibit a large enhancement in fluorescence intensity in the presence of Al³⁺, with high selectivity and sensitivity. researchgate.net Similarly, a salicylaldehyde-bearing pyrazine has been developed as a turn-on fluorescent chemosensor for the recognition of both Al³⁺ and Zn²⁺. semanticscholar.org

The aldehyde functionality of this compound can be readily modified to create a range of Schiff-base ligands or other derivatives capable of selectively binding to specific analytes. This opens up possibilities for the development of sensors for environmental monitoring, medical diagnostics, and quality control in various industries. Future work in this area could focus on tuning the photophysical properties of these sensors to achieve detection of a wider range of analytes with even greater sensitivity and selectivity. The development of pyrazine-based sensors for biologically important molecules and environmental pollutants is a particularly promising avenue of research.

Unexplored Reactivity Patterns and Green Chemical Transformations

While the fundamental reactivity of pyrazines is well-established, there remain unexplored reactivity patterns, particularly for functionalized derivatives like this compound. The interplay between the pyrazine ring and the propanal side chain could lead to novel chemical transformations.

One area of interest is the photochemistry of aldehydes. While the photolysis of simple aldehydes like formaldehyde (B43269) is a known source of molecular hydrogen in the atmosphere, the photochemical behavior of more complex aldehydes is less understood. copernicus.org Investigating the photochemistry of this compound could reveal new reaction pathways and potential applications in photoredox catalysis or materials science.

The drive towards green chemistry is also influencing the exploration of new reactivity. One-pot synthesis methods that minimize waste and energy consumption are highly desirable. tandfonline.com For instance, an environmentally benign one-pot method for the preparation of pyrazine derivatives has been reported, highlighting the potential for greener synthetic routes. tandfonline.com The use of natural catalysts, such as onion extract, has also been explored for the synthesis of pyrazines, offering a simple and eco-friendly alternative to conventional methods. ajgreenchem.com Applying these green principles to the reactions of this compound could lead to more sustainable chemical processes.

Future challenges include the elucidation of reaction mechanisms for these novel transformations and the development of catalytic systems that can control the selectivity of these reactions.

Interdisciplinary Research Opportunities (excluding prohibited areas)

The versatile nature of the pyrazine scaffold opens up numerous opportunities for interdisciplinary research, extending beyond its traditional applications.

Materials Science: Pyrazine derivatives are being explored for their potential in materials science. The incorporation of pyrazine units into polymer structures can modify their electronic properties, leading to the development of conductive polymers. pipzine-chem.com These materials could find applications in battery electrode materials, enhancing charging efficiency and lifespan. pipzine-chem.com Additionally, pyrazines can act as ligands to form metal-organic frameworks (MOFs), which have high specific surface areas and are useful for gas adsorption and separation, with potential applications in carbon capture. pipzine-chem.com

Agrochemicals: Pyrazines have a long history of use in agriculture. tandfonline.com They are naturally occurring compounds in many plants and act as a defense mechanism against pests and diseases. adv-bio.com This has led to their investigation as natural pesticides, fungicides, and herbicides. adv-bio.comgoogle.com Research into derivatives of this compound could lead to the development of new, more effective, and environmentally friendly crop protection agents.

Food and Fragrance Industry: Pyrazines are well-known for their contribution to the aroma and flavor of many foods, particularly those that have been roasted or baked. nih.gov The nutty and roasted aromas are largely due to the presence of pyrazine compounds. pipzine-chem.com The specific structure of this compound could be of interest to the flavor and fragrance industry for the creation of novel sensory experiences.

The primary challenge in these interdisciplinary fields is to establish clear structure-property relationships. Understanding how modifications to the this compound scaffold affect its performance in these diverse applications will be key to unlocking its full potential.

Q & A

Basic: What are the recommended synthetic routes for 3-(Pyrazin-2-YL)propanal, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, describes a method for synthesizing a structurally related pyrazine derivative using 2-chloropyrazine and a phenolic component under mild basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). To optimize yield and purity:

- Parameter Screening : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reactants.

- Catalysis : Explore Pd-based catalysts for cross-coupling reactions if introducing aryl/alkyl groups.

- Purity Control : Use column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization for isolation .

Advanced: How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from dynamic effects or impurities. Methodological approaches include:

- Variable Temperature NMR : Identify rotational barriers in flexible moieties (e.g., aldehyde-proximal pyrazine ring).

- 2D Techniques : Use HSQC and HMBC to confirm connectivity and rule out isomeric byproducts.

- Comparative Analysis : Cross-reference with structurally analogous compounds, such as 3-(3-chlorophenyl)propanal (), to validate assignments .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde (δ ~9.5–10 ppm) and pyrazine ring protons (δ ~8.5–9 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ for C₇H₇N₂O).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: MeCN/H₂O with 0.1% TFA) .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Crystallization difficulties often stem from the compound’s aldehyde group (hygroscopicity) and planar pyrazine ring (π-π stacking interference). Strategies:

- Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane) to modulate solubility.

- Cocrystallization : Introduce coformers (e.g., carboxylic acids) to stabilize the lattice.

- SHELX Refinement : Use SHELXL ( ) for high-resolution data to resolve disorder in the aldehyde moiety .

Basic: What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile aldehydes.

- Spill Management : Absorb spills with vermiculite and dispose as hazardous waste () .

Advanced: How does the electronic nature of the pyrazine ring influence the reactivity of this compound in nucleophilic additions?

The electron-deficient pyrazine ring enhances electrophilicity at the aldehyde carbon:

- Kinetic Studies : Compare reaction rates with non-aromatic aldehydes (e.g., propanal) using UV-Vis or stopped-flow techniques.

- DFT Calculations : Model charge distribution (e.g., Mulliken charges) to predict regioselectivity in reactions with amines or hydrazines.

- Experimental Validation : Synthesize Schiff bases (e.g., with aniline) and characterize via X-ray crystallography ( ) .

Advanced: How can researchers design experiments to probe the biological activity of this compound derivatives?

- In Vitro Assays : Screen for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., kinase assays).

- Molecular Docking : Use PyMOL or AutoDock to simulate interactions with target proteins (e.g., triazole-binding enzymes in ).

- SAR Studies : Modify substituents (e.g., replacing pyrazine with pyridine) and compare bioactivity trends .

Basic: What are common byproducts in the synthesis of this compound, and how are they identified?

- Aldol Condensation Byproducts : Detect dimerization products via LC-MS (m/z ~2× parent mass).

- Oxidation Products : Monitor for carboxylic acids (e.g., 3-(Pyrazin-2-YL)propanoic acid) using IR (broad O-H stretch ~2500–3000 cm⁻¹) .

Advanced: What methodological pitfalls occur in computational modeling of this compound’s excited-state behavior?

- Charge Transfer Errors : Use TD-DFT with CAM-B3LYP functional for accurate π→π* transitions.

- Solvent Effects : Include implicit solvation (e.g., PCM model) to simulate polar environments.

- Validation : Compare computed UV spectra with experimental data (e.g., ’s furan-pyridazine derivatives) .

Advanced: How can researchers address low reproducibility in catalytic reactions involving this compound?

- Catalyst Characterization : Use XPS or TEM to confirm metal nanoparticle size/distribution.

- Oxygen Sensitivity : Conduct reactions under inert atmosphere (Ar/glovebox) if aldehyde oxidation is suspected.

- DoE Optimization : Apply factorial design to identify critical variables (e.g., catalyst loading, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.